molecular formula C12H16ClNO2 B1315461 4-Piperidinyl benzoate hydrochloride CAS No. 67098-29-7

4-Piperidinyl benzoate hydrochloride

Cat. No.: B1315461
CAS No.: 67098-29-7
M. Wt: 241.71 g/mol
InChI Key: BYYIGRHFFPAECE-UHFFFAOYSA-N
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Description

4-Piperidinyl benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinyl benzoate hydrochloride typically involves the esterification of piperidin-4-ol with benzoic acid, followed by the formation of the hydrochloride salt. One common method includes the reaction of piperidin-4-ol with benzoic anhydride in the presence of a base such as pyridine, resulting in the formation of 4-Piperidinyl benzoate. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinyl benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinyl benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 4-Piperidinyl benzoate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors affecting cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other piperidine derivatives .

Biological Activity

4-Piperidinyl benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}ClNO2_2
  • CAS Number : 67098-29-7

This compound features a piperidine ring attached to a benzoate moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound exhibits affinity for neurotransmitter receptors, influencing neuronal activity and potentially providing analgesic effects.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular signaling and function.

Analgesic Activity

Research indicates that this compound possesses local anesthetic properties. A study demonstrated that it could effectively block pain responses in animal models, suggesting potential applications in pain management.

Antiarrhythmic Effects

In experimental studies, this compound showed promising antiarrhythmic activity. It was effective in preventing arrhythmias induced by aconitine in laboratory rats, indicating a mechanism that stabilizes cardiac electrical activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Local Anesthetic Effects

A clinical trial involving 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl benzoate hydrochloride (a derivative of 4-piperidinyl benzoate) revealed enhanced local anesthetic effects compared to traditional anesthetics like bupivacaine. The study noted significant pain relief at lower concentrations, suggesting a favorable safety profile .

CompoundConcentrationPain Relief Efficacy
LAS-2860.5%High
Bupivacaine0.5%Moderate

Antiarrhythmic Studies

In another study focusing on the antiarrhythmic potential of piperidine derivatives, this compound exhibited a high binding affinity for sodium channels (Nav_v1.4 and Nav_v1.5), confirming its role in stabilizing cardiac rhythm .

Toxicity Profile

Acute toxicity studies performed on laboratory animals indicated that this compound has a low toxicity profile. The lethal dose (LD50_{50}) was determined to be significantly higher than that of conventional anesthetics, supporting its safety for potential therapeutic use .

Properties

IUPAC Name

piperidin-4-yl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYIGRHFFPAECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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